

# structure-activity relationship of 4-methyl substituted benzylideneanilines

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## Compound of Interest

Compound Name: 4-Methylbenzylidene-4-methylaniline

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A comprehensive analysis of the structure-activity relationship (SAR) of 4-methyl substituted benzylideneanilines reveals their significant potential in antimicrobial and anticancer applications. The presence and position of the methyl group on the benzylidene ring profoundly influence the biological efficacy of these Schiff base compounds. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic promise.

## Comparative Analysis of Biological Activity

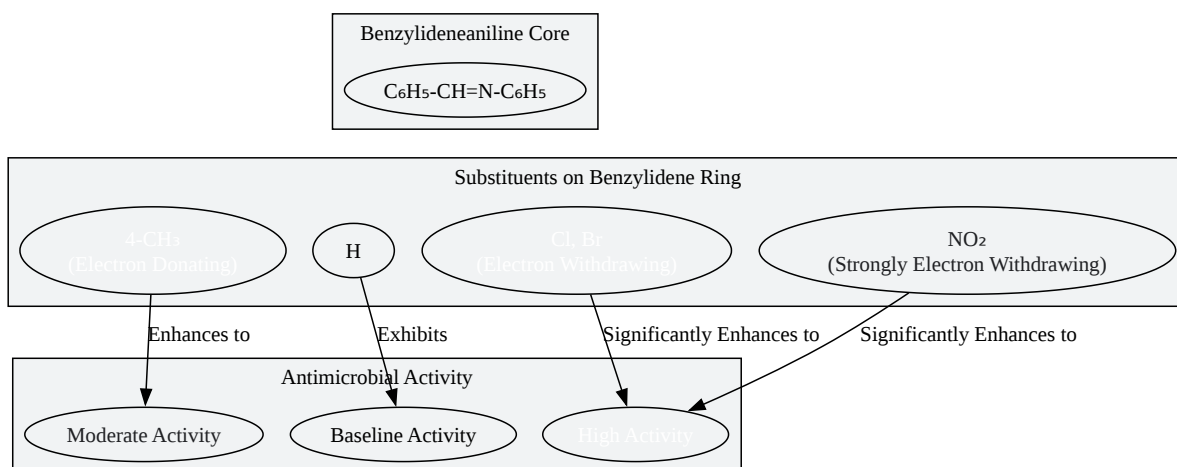
The biological activity of 4-methyl substituted benzylideneanilines is primarily attributed to the azomethine group ( $-C=N-$ ), which is a crucial pharmacophore. However, the nature and position of substituents on the aromatic rings can significantly modulate this activity. The 4-methyl group, in particular, has been shown to enhance the biological profile of these compounds in several studies.

## Antimicrobial Activity

A study on a series of (E)-N-benzylidene-4-nitroanilines demonstrated that the 4-methyl substituted derivative exhibited notable antibacterial activity. When compared to other substituted analogs, the 4-methyl compound showed significant zones of inhibition against various bacterial strains. For instance, against *Bacillus subtilis*, the 4-methyl substituted imine produced a considerable zone of inhibition, comparable to some halogen-substituted

derivatives.[1] This suggests that the electron-donating nature of the methyl group at the para position can contribute favorably to the antimicrobial properties.

Compound	Substituent on Benzylidene Ring	Zone of Inhibition (mm) against <i>Bacillus subtilis</i>
(E)-N-(4-methylbenzylidene)-4-nitroaniline	4-CH <sub>3</sub>	14
(E)-N-benzylidene-4-nitroaniline	H	12
(E)-N-(4-chlorobenzylidene)-4-nitroaniline	4-Cl	15
(E)-N-(4-bromobenzylidene)-4-nitroaniline	4-Br	16
(E)-N-(3-chlorobenzylidene)-4-nitroaniline	3-Cl	18
(E)-N-(2-chlorobenzylidene)-4-nitroaniline	2-Cl	16
(E)-N-(4-methoxybenzylidene)-4-nitroaniline	4-OCH <sub>3</sub>	15
(E)-N-(3-nitrobenzylidene)-4-nitroaniline	3-NO <sub>2</sub>	15
(E)-N-(4-nitrobenzylidene)-4-nitroaniline	4-NO <sub>2</sub>	16
Ampicillin (Standard)	-	20



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## Experimental Protocols

### Synthesis of (E)-N-(4-methylbenzylidene)-4-nitroaniline

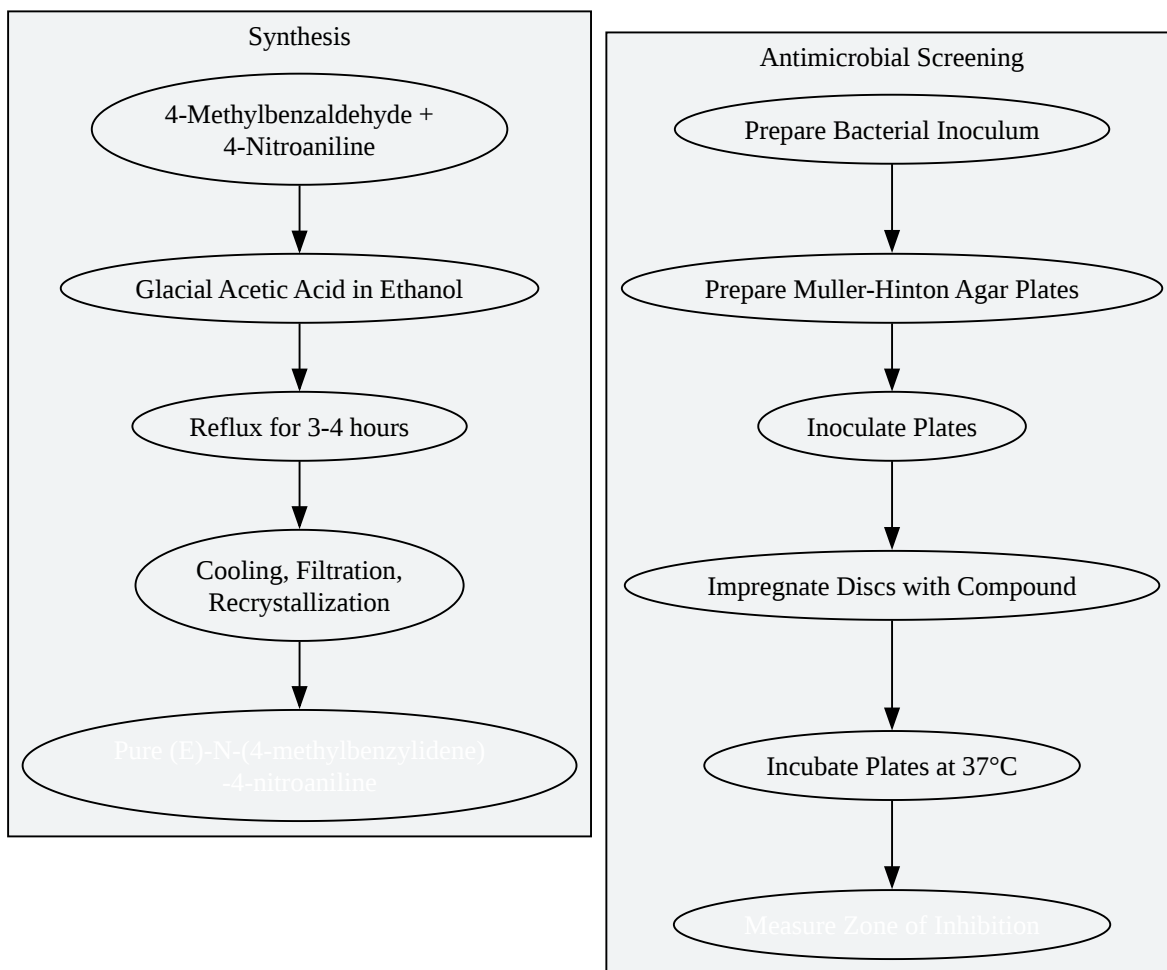
A mixture of 4-methylbenzaldehyde (0.01 mol) and 4-nitroaniline (0.01 mol) was dissolved in 20 mL of ethanol. A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 3-4 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to obtain the pure product.<sup>[1]</sup>

### Antimicrobial Screening by Disc Diffusion Method

The antimicrobial activity of the synthesized compounds was evaluated using the Bauer-Kirby disc diffusion method.<sup>[1]</sup>

- Preparation of Inoculum: Bacterial cultures were grown in nutrient broth at 37°C for 24 hours.

- **Preparation of Agar Plates:** Muller-Hinton agar was prepared and sterilized. The sterile agar was poured into sterile Petri plates and allowed to solidify.
- **Inoculation:** The microbial inoculum was uniformly spread over the surface of the solidified agar plates using a sterile cotton swab.
- **Application of Compounds:** Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds dissolved in a suitable solvent (e.g., DMSO) at a specific concentration. The discs were then placed on the surface of the inoculated agar plates.
- **Incubation:** The plates were incubated at 37°C for 24 hours.
- **Measurement of Inhibition Zone:** The diameter of the zone of inhibition around each disc was measured in millimeters. A standard antibiotic (e.g., Ampicillin) was used as a positive control.



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## Conclusion

The structure-activity relationship of 4-methyl substituted benzylideneanilines indicates that the 4-methyl group generally imparts a moderate enhancing effect on their antimicrobial activity compared to the unsubstituted parent compound. While electron-withdrawing groups like

halogens and nitro groups at certain positions can lead to higher activity, the 4-methyl substitution provides a valuable data point in understanding the electronic and steric effects on the biological properties of benzylideneanilines. Further quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the precise mechanisms and help in the design of more potent therapeutic agents.

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## References

- 1. researchgate.net [researchgate.net]
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